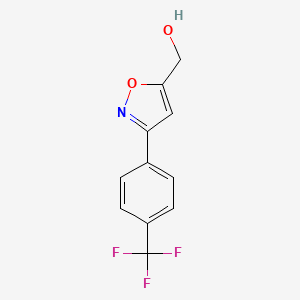

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol

Overview

Description

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring. The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition . Another method involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with propargyl alcohol under mild conditions . Industrial production methods may employ microwave irradiation to reduce reaction times and improve yields .

Chemical Reactions Analysis

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include trifluoromethyl-substituted isoxazole derivatives and their corresponding alcohols or amines.

Scientific Research Applications

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol can be compared with other similar compounds, such as:

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol: This compound has a fluorine atom instead of a trifluoromethyl group, which affects its chemical properties and biological activities.

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol:

(3-(4-Methylphenyl)isoxazol-5-yl)methanol: The methyl group imparts different steric and electronic effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity compared to other similar compounds .

Biological Activity

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a synthetic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data from various studies.

The compound's chemical structure is defined by the following formula:

This structure allows for significant interaction with biological targets due to its unique trifluoromethyl group, which enhances stability and bioavailability compared to other similar compounds.

The mechanism of action for this compound involves:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating penetration through cell membranes.

- Target Interaction : The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. The trifluoromethyl substitution appears to enhance efficacy against resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| Isoxazole Derivative A | Effective against E. coli | |

| Isoxazole Derivative B | Active against S. aureus |

Antiviral Activity

This compound has been investigated for its antiviral potential. In vitro studies have demonstrated its effectiveness against viruses such as influenza and herpes simplex virus. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies utilizing sulforhodamine B assays indicate that it can induce cell cycle arrest and apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Huh7 (Liver Cancer) | 10 | Induces G0/G1 arrest |

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

Research has also indicated that modifications in the isoxazole structure can lead to enhanced anticancer activity through improved binding affinities to target proteins involved in tumor growth.

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant capacity of isoxazole derivatives using C. elegans and human fibroblast models, revealing that certain derivatives showed superior antioxidant activity compared to standard antioxidants like quercetin .

- Structure-Activity Relationship (SAR) : A detailed SAR study on trisubstituted isoxazoles highlighted the importance of substituents at specific positions on the isoxazole ring for enhancing biological activity .

Properties

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-16)17-15-10/h1-5,16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPFITBIBNAIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231236 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-88-1 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.